molecular formula C9H6N2O4 B2841926 Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid CAS No. 1352892-43-3

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid

Cat. No. B2841926
CAS RN: 1352892-43-3
M. Wt: 206.157
InChI Key: HXIBMHDWDIUUQW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid is a complex organic compound . It is a part of the Pyrazolopyrimidine family, a series of isomeric heterocyclic chemical compounds . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid is complex . It has a molecular weight of 234.21 . The IUPAC name is 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyridine-5-carboxylic acid .


Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid are complex and varied. The compound has been identified as strategic for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid is a light brown powder .

Scientific Research Applications

Synthetic Strategies and Biological Properties

Pyrazolo[1,5-a]pyrimidine is a notable heterocycle in drug discovery. It's utilized as a building block for drug-like candidates exhibiting a wide range of medicinal properties like anticancer, CNS agents, anti-infectious, anti-inflammatory, and more. Its structure-activity relationship (SAR) studies are crucial, with many lead compounds derived for various disease targets. There's potential for further exploitation of this scaffold in drug development. Noteworthy synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties, along with SAR studies, are well-documented (Cherukupalli et al., 2017).

Therapeutic Attributes

Pyrazolopyrimidines, structurally similar to purines, have prompted extensive biological investigations due to their potential therapeutic significance in various disease conditions. Their medicinal potential emerged from their initial bioactivity as adenosine antagonistic property. Studies encompassing radioactivity tests, morphometric and serological tests, antitumor testing, xanthine oxidase assay, antioxidant enzyme assays, and more, have highlighted their medicinal significance in the central nervous system, cardiovascular system, cancer, inflammation, etc. This review is the first compilation of synthesis and medicinal aspects, including structure-activity relationships, of pyrazolo[3,4-d]pyrimidines to date (Chauhan & Kumar, 2013).

Mechanism of Action

One isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines . Most of the drugs from this class marketed to date are intended to induce sleep, and are prescribed for people suffering insomnia .

Future Directions

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid and its derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)5-1-2-11-7(3-5)6(4-10-11)9(14)15/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIBMHDWDIUUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid

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